Cas no 372975-34-3 (3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol)
3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
- 3-(7-Chloro-4-nitro-benzo[1,2,5]oxadiazol-5-ylamino)-propan-1-ol
- 3-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol
- STK801755
- BBL010747
- BAS 01237177
- 1-propanol, 3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-
- 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol
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- MDL: MFCD01857620
- Inchi: 1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2
- InChI Key: MEDGYQJLQCPHTI-UHFFFAOYSA-N
- SMILES: ClC1C2C(C(=C(C=1)NCCCO)[N+](=O)[O-])=NON=2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Topological Polar Surface Area: 117
3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C614170-10mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614170-50mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C614170-100mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | 100mg |
$ 185.00 | 2022-06-06 | ||
| abcr | AB376736-500 mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | 500MG |
€432.20 | 2023-02-20 | ||
| abcr | AB376736-1 g |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | 1g |
€573.00 | 2023-06-20 | ||
| abcr | AB376736-500mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol; . |
372975-34-3 | 500mg |
€461.00 | 2025-04-19 | ||
| abcr | AB376736-1g |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol; . |
372975-34-3 | 1g |
€557.00 | 2025-04-19 | ||
| A2B Chem LLC | AI93955-500mg |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | >95% | 500mg |
$634.00 | 2024-04-20 | |
| A2B Chem LLC | AI93955-1g |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | >95% | 1g |
$717.00 | 2024-04-20 | |
| A2B Chem LLC | AI93955-5g |
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
372975-34-3 | >95% | 5g |
$1828.00 | 2024-04-20 |
3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol Suppliers
3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol
Compound CAS No. 372975-34-3: 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol
The compound 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol (CAS No. 372975-34-3) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoxadiazole ring system with an amino alcohol functional group. The benzoxadiazole core is a heterocyclic aromatic compound known for its stability and electronic properties, making it a valuable component in the design of advanced materials.
Recent studies have highlighted the potential of this compound in the development of novel optical materials. Researchers have explored its role in the synthesis of advanced polymers and coatings that exhibit enhanced mechanical strength and thermal stability. The presence of the chloro and nitro substituents on the benzoxadiazole ring further enhances its reactivity and compatibility with various chemical processes. These substituents also contribute to the molecule's ability to act as a versatile building block in organic synthesis.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The reaction conditions are carefully optimized to ensure high yields and purity. The use of propanol as a solvent in certain steps has been shown to improve the reaction efficiency, making it a preferred choice for large-scale production.
The application of 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1-ol extends beyond materials science into the field of drug delivery systems. Its ability to form stable complexes with metal ions has led to its use in the development of biocompatible nanoparticles for targeted drug delivery. This application leverages the molecule's unique combination of hydrophilic and hydrophobic properties, enabling it to interact effectively with biological systems while maintaining structural integrity.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the benzoxadiazole ring exhibits significant electron-withdrawing effects due to the presence of the chloro and nitro groups. This property makes it an ideal candidate for use in organic electronics, particularly in the development of new generations of light-emitting diodes (LEDs) and photovoltaic devices.
In conclusion, 3-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)aminopropan-1
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